

# NBI-6024 and Beta-Cell Preservation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-6024  |           |
| Cat. No.:            | B10860019 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NBI-6024**, an altered peptide ligand of the insulin B-chain (9-23) peptide, was investigated as a potential therapeutic agent to preserve beta-cell function in patients with new-onset type 1 diabetes. The rationale for its development was based on preclinical studies in non-obese diabetic (NOD) mice, which suggested that **NBI-6024** could modulate the autoimmune response responsible for beta-cell destruction. This whitepaper provides an in-depth technical overview of **NBI-6024**, including its proposed mechanism of action, a detailed summary of the key clinical trial, and a critical analysis of the outcomes. Despite promising preclinical data, the phase 2 clinical trial did not demonstrate efficacy in preserving beta-cell function in humans.

# Introduction: The Challenge of Beta-Cell Preservation in Type 1 Diabetes

Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreas. A central goal of therapeutic development is to halt this autoimmune attack and preserve residual beta-cell function, which is associated with improved glycemic control and a reduced risk of long-term complications. One strategy to achieve this is through immune modulation, aiming to shift the balance from a destructive proinflammatory immune response to a protective, anti-inflammatory one.



### **NBI-6024:** An Altered Peptide Ligand Approach

**NBI-6024** is a synthetic peptide in which specific amino acids of the native insulin B-chain (9-23) peptide have been altered. The native peptide is a known target of autoreactive T-cells in type 1 diabetes. The modifications in **NBI-6024** were designed to change the nature of the T-cell response.

#### **Proposed Mechanism of Action**

The therapeutic hypothesis for **NBI-6024** was based on the concept of "immune deviation." In type 1 diabetes, a pro-inflammatory T-helper 1 (Th1) response is thought to mediate beta-cell destruction. Preclinical studies in NOD mice suggested that **NBI-6024** could shift this pathogenic Th1 response to a non-destructive T-helper 2 (Th2) phenotype.[1] This was proposed to occur through the altered peptide ligand's interaction with the T-cell receptor, leading to the production of anti-inflammatory cytokines.



Click to download full resolution via product page

**Figure 1:** Proposed mechanism of **NBI-6024** in modulating the T-cell response.

# Clinical Development: The Phase 2 Trial (NCT00873561)







A randomized, double-blind, placebo-controlled, dose-ranging phase 2 clinical trial was conducted to evaluate the efficacy and safety of **NBI-6024** in patients with recent-onset type 1 diabetes.[2]

### **Experimental Protocol**

The study enrolled 188 patients between the ages of 10 and 35 who had been diagnosed with type 1 diabetes within 100 days of screening.[2] Participants were randomized into four arms to receive subcutaneous injections of placebo or one of three doses of **NBI-6024** (0.1 mg, 0.5 mg, or 1.0 mg).[2] The treatment was administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2]

The primary endpoint was the change in beta-cell function as measured by the area under the curve (AUC) of C-peptide concentration during a 2-hour mixed-meal tolerance test (MMTT).[2] Secondary endpoints included fasting and peak C-peptide concentrations, daily insulin usage, and immune markers such as islet antibodies and T-cell subsets.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. go.drugbank.com [go.drugbank.com]
- 2. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NBI-6024 and Beta-Cell Preservation: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#nbi-6024-and-its-effect-on-beta-cell-preservation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com